tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom at the 7th position of the isoquinoline ring.
Methylation: Addition of a methyl group at the 5th position.
tert-Butyl Ester Formation: Formation of the tert-butyl ester at the carboxylate group.
Each of these steps requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, methyl iodide for methylation, and tert-butyl alcohol with an acid catalyst for ester formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of isoquinolines have been studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-chloro-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-fluoro-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-iodo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the bromine atom, tert-butyl ester, and methyl group can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H20BrNO2 |
---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 7-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-12(16)8-11-9-17(6-5-13(10)11)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
RIMMQGMYPCBZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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